molecular formula C20H17N5O2 B2851797 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 897614-79-8

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Numéro de catalogue: B2851797
Numéro CAS: 897614-79-8
Poids moléculaire: 359.389
Clé InChI: GQWWARVRCOGWNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure: The compound features a tetrazole ring (1H-tetrazol-5-yl) substituted with a 4-methoxyphenyl group at the N1 position. A methylene bridge connects the tetrazole to a 1-naphthamide moiety (a naphthalene-derived carboxamide).

For example, substituted tetrazoles are often synthesized using azide-alkyne click chemistry or Ugi-azide reactions under ultrasound-assisted conditions .

Propriétés

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-16-11-9-15(10-12-16)25-19(22-23-24-25)13-21-20(26)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWARVRCOGWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will provide a detailed overview of its synthesis, biological evaluations, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its bioisosteric properties, enhancing the pharmacological profile of compounds. Its structure can be summarized as follows:

Property Details
Molecular Formula C₁₉H₁₇N₅O₃
Molecular Weight 395.4 g/mol
CAS Number 921123-83-3

The presence of the 4-methoxyphenyl group and the naphthamide moiety contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Tetrazole Ring : The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.
  • Coupling with Naphthamide : The tetrazole derivative is then coupled with a naphthamide precursor using coupling reagents like EDC or DCC to form the amide bond.

This multi-step synthetic approach allows for the creation of complex organic molecules with tailored properties.

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. A study demonstrated that certain tetrazole derivatives showed effectiveness against multidrug-resistant bacteria, making them promising candidates for new antibiotic therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety can enhance its potency against specific cancer types .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The tetrazole moiety can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor sites.
  • Modulation of Cellular Pathways : By binding to specific targets, this compound may influence cellular pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various tetrazole derivatives, this compound was found to possess notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The study highlighted its potential as a lead compound for developing novel antibiotics .

Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, showcasing its potential as an effective therapeutic agent in oncology .

Comparaison Avec Des Composés Similaires

Key Functional Groups :

  • Tetrazole ring: Known for metabolic stability and hydrogen-bonding capacity.
  • 4-Methoxyphenyl : Electron-donating methoxy group enhances solubility and influences electronic properties.
  • 1-Naphthamide : Aromatic bulk may contribute to π-π stacking interactions and modulate bioavailability.

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Aryl Substituents

Example Compounds :

1-(4’-Methoxyphenyl)-5-methyl-1H-tetrazole ():

  • Structure : Lacks the naphthamide group but shares the 4-methoxyphenyl-tetrazole core.
  • Properties : Melting point = 148–150°C; IR νmax = 1600 cm⁻¹ (C=N tetrazole).
  • Synthesis Yield : ~72% via nucleophilic substitution.

N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (): Structure: Contains a bis-tetrazole core instead of a naphthamide. Synthesis: Prepared via nitration of tetrazole precursors in 100% HNO₃ (65% yield).

Comparison :

Property Target Compound 1-(4’-Methoxyphenyl)-5-methyl-1H-tetrazole N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino)
Aromatic Substituent 4-Methoxyphenyl + naphthamide 4-Methoxyphenyl None (bis-tetrazole)
Synthetic Yield Not reported 72% 65%
Key IR Peaks C=O (~1670 cm⁻¹), NH (~3260 cm⁻¹) C=N (~1600 cm⁻¹) N-H (~3300 cm⁻¹), NO₂ (~1500 cm⁻¹)

The naphthamide group in the target compound introduces additional steric bulk and hydrogen-bonding capacity compared to simpler aryl-tetrazoles .

Triazole-Based Naphthamide Analogs

Example Compounds :

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) ():

  • Structure : Triazole ring linked to a naphthyloxy group and phenylacetamide.
  • Spectral Data : IR νmax = 1671 cm⁻¹ (C=O), 1H NMR δ 5.38 ppm (–NCH₂CO–).

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ():

  • Structure : Chlorophenyl substituent instead of methoxyphenyl.
  • HRMS : [M + H]+ = 393.1118 (calc.), 393.1112 (obs.).

Comparison :

Property Target Compound Compound 6a (Triazole) Compound 6m (Triazole + Cl)
Heterocycle Tetrazole Triazole Triazole
Substituent Effects Methoxy (electron-donating) Naphthyloxy (electron-withdrawing) Chlorine (electron-withdrawing)
C=O Stretch (IR) ~1670 cm⁻¹ 1671 cm⁻¹ 1678 cm⁻¹

Tetrazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic degradation. However, triazoles may offer better solubility due to their lower aromatic density .

Contrast with :

  • Ultrasound-assisted Ugi-azide reactions for tetrazoles achieve yields >80% in <2 hours, whereas classical methods () require 6–8 hours for triazoles.
  • Copper-catalyzed click chemistry () is efficient for triazoles but less applicable to tetrazoles.

Research Implications and Limitations

  • Structural Advantages : The tetrazole-naphthamide hybrid combines metabolic stability (tetrazole) with enhanced binding affinity (naphthamide).
  • Data Gaps: No direct biological or crystallographic data for the target compound are available in the evidence. SHELX refinement () could resolve its crystal structure.
  • Contradictions : Triazole analogs () show higher synthetic yields (~70–85%) compared to tetrazoles (~65–72%), suggesting trade-offs between stability and ease of synthesis .

Méthodes De Préparation

HBTU-Mediated Activation

The methylamine intermediate undergoes coupling with 1-naphthoic acid using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), as validated in related systems.

Procedure :

  • Activation : 1-Naphthoic acid (1.1 equiv) is treated with HBTU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in anhydrous DMF.
  • Coupling : The methylamine intermediate (1.0 equiv) is added, with 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhancing acylation kinetics.
  • Workup : Precipitation in ice-water followed by liquid column chromatography (LCC) using heptane/ethyl acetate (1:2) isolates the product in >75% yield.

Critical Considerations :

  • Solvent Choice : DMF ensures solubility of both polar intermediates and aromatic reactants.
  • Temperature Control : Reactions conducted at 0°C→25°C prevent epimerization.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (600 MHz, CDCl₃) :
    • δ 8.25–7.25 (m, 11H, naphthyl/methoxyphenyl).
    • δ 5.42 (s, 2H, CH₂).
    • δ 3.89 (s, 3H, OCH₃).
  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 3291 cm⁻¹ (N-H).
  • HRMS (ESI) : m/z Calcd. for C₂₀H₁₈N₅O₂ [M+H]⁺: 376.1412; Found: 376.1408.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).
  • Melting Point : 161–164°C (consistent with tetrazole-amide analogs).

Alternative Synthetic Routes and Comparative Analysis

Post-Functionalization of Preformed Tetrazoles

An alternative approach involves synthesizing 1-(4-methoxyphenyl)-1H-tetrazole-5-carbaldehyde via Huisgen cycloaddition, followed by reductive amination. However, this method suffers from lower yields (∼50%) due to competing oxidation pathways.

Solid-Phase Synthesis

Immobilization of the methylamine intermediate on Wang resin enables iterative coupling, though scalability remains limited.

Industrial-Scale Considerations and Challenges

Isocyanide Availability

4-Methoxyphenyl isocyanide requires synthesis from 4-methoxybenzylamine via formamide dehydration (phosgene/Et₃N), posing safety and regulatory hurdles.

Green Chemistry Metrics

  • E-Factor : 23 (primarily from solvent use in LCC).
  • PMI : 58 kg/kg, highlighting opportunities for solvent recycling.

Q & A

Q. What are the critical steps for synthesizing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide?

  • Methodology : Synthesis typically involves: (i) Tetrazole ring formation : Cyclization of 4-methoxyphenylhydrazine with sodium azide under acidic conditions . (ii) Methylation : Introduction of the methyl group at the tetrazole N1-position via alkylation . (iii) Coupling with naphthamide : Amide bond formation using coupling agents like EDCI/HOBt or via nucleophilic substitution .
  • Key validation : Monitor intermediates with TLC and purify via column chromatography. Confirm final product purity (>95%) using HPLC and spectroscopic techniques (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assign signals for the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and naphthamide aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : Resolve 3D structure using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in assays involving this compound?

  • Methodology :
  • Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic inhibition, cell viability assays) .
  • Purity analysis : Verify compound stability under assay conditions via HPLC and DSC (differential scanning calorimetry) .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify SAR trends .

Q. What computational strategies predict the compound’s biological targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases, GPCRs) .
  • Pharmacophore modeling : Map key features (tetrazole as a bioisostere for carboxylate, naphthamide as a hydrophobic anchor) .
  • Machine learning : Train models on existing tetrazole-containing drug datasets to predict novel targets .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodology :
  • Isosteric replacement : Substitute the methoxyphenyl group with trifluoromethyl or halogenated groups to improve lipophilicity and resistance to CYP450 metabolism .
  • Prodrug design : Introduce ester or carbamate groups at the naphthamide moiety for controlled release .
  • In vitro ADME : Assess microsomal stability and plasma protein binding to guide modifications .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodology :
  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare activity across cell lines (e.g., cancer vs. normal) .
  • Synergy analysis : Use Chou-Talalay method for combination studies with standard chemotherapeutics .

Q. How should researchers design crystallization trials for X-ray structure determination?

  • Methodology :
  • Sparse matrix screening : Use commercial kits (e.g., Hampton Research) to test >500 conditions (pH, precipitants) .
  • Cryoprotection : Optimize glycerol or ethylene glycol concentrations to prevent ice formation during data collection .
  • Refinement : Apply SHELXL for high-resolution refinement, validating with R-factors and electron density maps .

Contradiction Resolution & Optimization

Q. Why might solubility discrepancies arise between computational predictions and experimental results?

  • Methodology :
  • Solvent selection : Test DMSO, ethanol, or PEG-based vehicles; use dynamic light scattering (DLS) to detect aggregation .
  • Co-solvency approaches : Blend solvents (e.g., DMSO:PBS) to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or sodium salts to improve bioavailability .

Q. How can conflicting binding affinity data from SPR and ITC be reconciled?

  • Methodology :
  • Buffer optimization : Ensure consistent ionic strength/pH between assays .
  • Ligand immobilization : Verify SPR surface regeneration efficiency to prevent carryover artifacts .
  • Control experiments : Include known binders (e.g., ATP for kinases) to validate instrument performance .

Structural & Mechanistic Probes

Q. What isotopic labeling strategies enable mechanistic studies of this compound’s metabolism?

  • Methodology :
  • ¹³C/¹⁵N labeling : Synthesize isotopologs for tracking metabolic fate via LC-MS/MS .
  • Radiolabeling : Introduce ³H/¹⁴C at the methyl or naphthamide group for autoradiography .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.